(7E)-8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid
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Overview
Description
. This compound is characterized by its complex structure, which includes a quinoline core substituted with sulfonic acid and hydrazinylidene groups. It has a molecular formula of C19H13N3O7S2 and a molecular weight of 459.45 g/mol .
Preparation Methods
The synthesis of (7E)-8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid involves several steps. One common method includes the reaction of quinoline derivatives with sulfonaphthalen-2-yl hydrazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(7E)-8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or other reduced forms.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different sulfonated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(7E)-8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Mechanism of Action
The mechanism of action of (7E)-8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid involves its interaction with molecular targets such as protein tyrosine phosphatases. It acts as an inhibitor, binding to the active site of these enzymes and preventing their normal function. This inhibition can affect various cellular pathways, leading to changes in cell signaling and function .
Comparison with Similar Compounds
(7E)-8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid can be compared with other similar compounds, such as:
8-Hydroxy-7-[(6-sulfonaphthalen-2-yl)azo]-quinoline-5-sulfonic acid: This compound shares a similar quinoline core and sulfonaphthalen-2-yl group but differs in the presence of an azo linkage instead of a hydrazinylidene group.
8-Hydroxy-7-[(6-sulfonaphthalen-2-yl)diazenyl]-quinoline-5-sulfonic acid: Another similar compound with a diazenyl group, which affects its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonic acid and hydrazinylidene groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(7E)-8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7S2/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13/h1-10,21H,(H,24,25,26)(H,27,28,29)/b22-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQBDHSYQMHHPU-CJLVFECKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=NNC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)C=C2S(=O)(=O)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=O)/C(=N/NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)/C=C2S(=O)(=O)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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